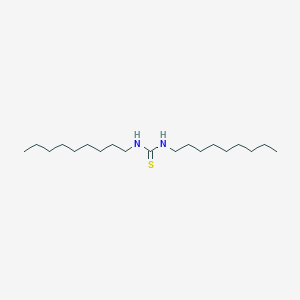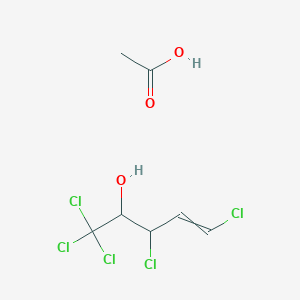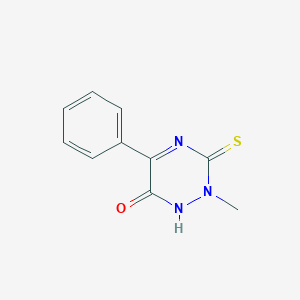
2,2'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is a complex organic compound characterized by its unique structure, which includes hydrazine and diazaborolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-dimethyl-1,3,2-diazaborolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) involves its interaction with molecular targets through its hydrazine and diazaborolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is unique due to its specific combination of hydrazine and diazaborolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62567-26-4 |
|---|---|
Molecular Formula |
C10H26B2N6 |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
1,1-bis(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C10H26B2N6/c1-13(2)18(11-14(3)7-8-15(11)4)12-16(5)9-10-17(12)6/h7-10H2,1-6H3 |
InChI Key |
FJWUGGLSYBXHFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)N(B2N(CCN2C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


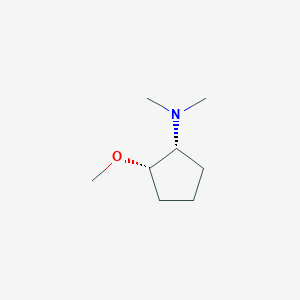
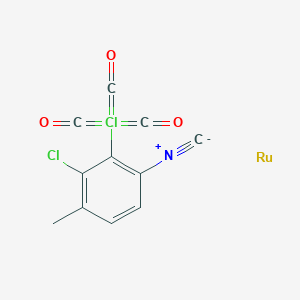
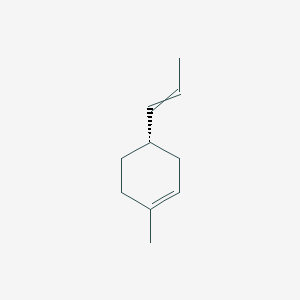

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)



